REACTION_CXSMILES
|
[H-].[Na+].Cl.[OH2:4].[NH:5]1[CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]1.[O:12]1[CH2:16][CH2:15][CH2:14][CH2:13]1>>[CH2:13]([O:12][C:16]([CH:15]=[C:8]1[CH2:9][CH2:10][NH:5][CH2:6][CH2:7]1)=[O:4])[CH3:14] |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
triethylphosphonoacetate
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.O.N1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
CUSTOM
|
Details
|
is then brought to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture is again cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
it is added dropwise with a solution
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
CUSTOM
|
Details
|
is brought to room temperature
|
Type
|
WAIT
|
Details
|
the stirring is continued for 20 hours
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is redissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with ethyl acetate and chloroform
|
Type
|
ADDITION
|
Details
|
by adding 20% sodium hydroxide and it
|
Type
|
EXTRACTION
|
Details
|
is extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
extracted again with chloroform three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The pooled extracts are dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |